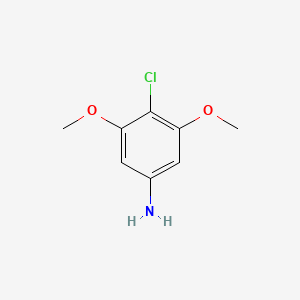

4-Chloro-3,5-dimethoxyaniline

Description

The exact mass of the compound 4-Chloro-3,5-dimethoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3,5-dimethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,5-dimethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDVJEPMJMYMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298913 | |

| Record name | 4-Chloro-3,5-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226419-21-2 | |

| Record name | 4-Chloro-3,5-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226419-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Chloro-3,5-dimethoxyaniline

This guide outlines the structural elucidation of 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2), a specific regioisomer where the symmetry of the molecule serves as the primary analytical "fingerprint."

Executive Summary

In the development of novel pharmaceutical intermediates, the regiochemical confirmation of polysubstituted anilines is critical. This guide details the elucidation of 4-Chloro-3,5-dimethoxyaniline , distinguishing it from its potentially co-synthesized isomers (e.g., 2-chloro or 2,6-dichloro analogs).[1]

The core diagnostic strategy relies on molecular symmetry .[2] Unlike its asymmetric isomers, the target molecule possesses a

Synthetic Context & Regioselectivity Challenge

To understand the elucidation logic, one must first understand the synthetic origin. The precursor, 3,5-dimethoxyaniline , contains three nucleophilic sites activated by the amino and methoxy groups.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

-

Regiochemistry:

-

The Amino group (-NH₂) at C1 directs ortho (C2, C6) and para (C4).[2]

-

The Methoxy groups (-OMe) at C3 and C5 direct ortho (C2, C4, C6) and para (C2, C6).

-

Convergence: Position C4 is para to the amine and ortho to both methoxy groups, making it the most electronically activated site for chlorination (e.g., using N-Chlorosuccinimide or SO₂Cl₂).

-

The Risk: Steric hindrance at C4 (flanked by two OMe groups) could push chlorination to C2/C6.[2] Therefore, the elucidation must rigorously rule out the 2-chloro isomer .[2]

Visualization: Regioselectivity Logic

Figure 1: Reaction pathways showing the electronic dominance of the C4 position vs. the steric risk of C2 substitution.[1]

Analytical Protocol: The "Symmetry Filter"

Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition and halogen presence.

-

Criteria:

Proton NMR ( H NMR) - The Definitive Test

This is the primary decision gate.[2] The target molecule's symmetry renders specific protons chemically equivalent.[2]

Solvent: DMSO-

| Feature | Target: 4-Chloro-3,5-dimethoxyaniline | Isomer: 2-Chloro-3,5-dimethoxyaniline |

| Symmetry | Asymmetric | |

| Aromatic Protons | 1 Signal (Singlet, 2H) Protons at C2 and C6 are equivalent.[1][2] | 2 Signals (Singlets/Doublets, 1H each) Protons at C4 and C6 are distinct. |

| Methoxy Protons | 1 Signal (Singlet, 6H) OMe groups at C3 and C5 are equivalent.[2] | 2 Signals (Singlets, 3H each) OMe groups are in different environments. |

| Amine Protons | Broad Singlet (2H) | Broad Singlet (2H) |

Protocol Decision:

-

If Aromatic region = 1 Singlet (2H): CONFIRMED Target Structure.[2]

-

If Aromatic region = 2 Signals: REJECT (Isomer present).

Carbon NMR ( C NMR)

Use

-

Expected Unique Signals (Target): 5 Aromatic Carbons + 1 Methoxy Carbon = 6 Total Signals .[2]

-

Contrast with Asymmetric Isomer: The 2-chloro isomer would display 8 aromatic signals (all carbons unique) + 2 methoxy signals .[1][2]

Detailed Elucidation Workflow

The following workflow ensures a self-validating dataset.

Step 1: Sample Preparation[1][2]

-

Dissolve ~10 mg of isolated solid in 0.6 mL DMSO-

. -

Ensure solution is clear; filter if necessary to remove inorganic salts (e.g., succinimide byproducts).[2]

Step 2: Acquisition & Processing[1]

-

Run 1H NMR (16 scans): Focus on the region 6.0–7.5 ppm (Aromatic).[2]

-

Run 13C NMR (512 scans): Verify signal count.

-

Run NOESY (Optional): If signals are ambiguous, NOE correlations can map proximity.[2]

Step 3: Data Interpretation Logic

Figure 2: Decision tree for confirming the target structure based on spectral symmetry.

Reference Data Simulation

Based on substituent additivity rules (chemometrics) and literature on similar systems (e.g., 3,5-dimethoxyaniline), the expected shifts in DMSO-

| Nucleus | Assignment | Shift ( | Multiplicity | Integral |

| 1H | NH₂ | 5.2 - 5.5 | Broad Singlet | 2H |

| 1H | Ar-H (C2, C6) | 6.0 - 6.2 | Singlet | 2H |

| 1H | O-CH₃ | 3.7 - 3.8 | Singlet | 6H |

| 13C | C-O (C3, C5) | ~156.0 | - | - |

| 13C | C-N (C1) | ~148.0 | - | - |

| 13C | C-Cl (C4) | ~108.0 | - | - |

| 13C | C-H (C2, C6) | ~92.0 | - | - |

| 13C | O-CH₃ | ~55.5 | - | - |

Note: The C4 carbon is significantly shielded relative to a typical chlorobenzene due to the dual ortho-methoxy donation.[1]

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[2][5] Potential sensitizer.[2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (browning) upon air exposure.[1][2]

-

Disposal: Halogenated organic waste stream.[2]

References

-

Sigma-Aldrich. "4-Chloro-3,5-dimethoxyaniline Product Sheet (CAS 226419-21-2)."[1][2] Merck KGaA.[2] Link[2]

-

ChemicalBook. "4-Chloro-3,5-dimethoxyaniline Spectral Data." Link

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[2] Wiley, 2014.[2] (Standard reference for substituent additivity rules).

-

PubChem. "Compound Summary: 4-Chloro-3,5-dimethoxyaniline."[1][2] National Library of Medicine.[2] Link[2]

Sources

- 1. 98446-49-2|2,4-Dichloro-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3,5-dimethoxyaniline | 226419-21-2 [chemicalbook.com]

- 4. 4-Chloro-3,5-dimethoxyaniline(226419-21-2) 1H NMR [m.chemicalbook.com]

- 5. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chloro-3,5-dimethoxyaniline: A Strategic Scaffold for Medicinal Chemistry

[1][2]

Executive Summary & Chemical Profile

4-Chloro-3,5-dimethoxyaniline is a highly functionalized aniline derivative characterized by an electron-rich aromatic core flanked by a metabolic blocking group (chlorine).[1][2] In drug design, it functions as a "privileged structure"—the 3,5-dimethoxy motif provides specific hydrogen-bond acceptors and hydrophobic bulk, while the 4-chloro substituent modulates metabolic stability (blocking para-hydroxylation) and fills hydrophobic pockets in target proteins (e.g., RARα, TLRs).[1]

Chemical Identity

| Property | Specification |

| CAS Number | 226419-21-2 |

| IUPAC Name | 4-Chloro-3,5-dimethoxyaniline |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; slightly soluble in water.[1][2][3][4][5][6][7] |

| Stability | Air Sensitive. Store under inert gas (Argon/Nitrogen) at 2–8°C. |

Synthesis of the Building Block

While 4-Chloro-3,5-dimethoxyaniline is commercially available, in-house synthesis is often required to ensure fresh, non-oxidized material for sensitive couplings.[1][2] The most reliable route utilizes the regioselective chlorination of 3,5-dimethoxyaniline using N-Chlorosuccinimide (NCS).[1][2]

Mechanistic Insight

The reaction relies on the directing power of the amino group.[1] In 3,5-dimethoxyaniline, the amino group strongly activates the ortho (2,[1][2]6) and para (4) positions.[1] Although the 4-position is sterically flanked by two methoxy groups, it is electronically favored for electrophilic aromatic substitution (EAS) to minimize steric clash with the amino group itself, and because the para attack preserves the symmetry of the resonance stabilization.[1]

Protocol: Regioselective Chlorination

Adapted from Patent WO2011027106 (Source 1.8)[1][2]

Reagents:

-

N-Chlorosuccinimide (NCS) (0.9 equiv) — Use slight deficit to prevent over-chlorination.[1][2]

-

Acetic Acid (Glacial) — Solvent.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3,5-dimethoxyaniline (e.g., 20.0 g, 131 mmol) in glacial acetic acid (150 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution slightly to 15–20°C. Add NCS (15.7 g, 118 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control temperature to maintain regioselectivity.

-

Reaction: Stir the mixture at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2] The starting material should be largely consumed.[1]

-

Quench & Workup: Dilute the reaction mixture with water (200 mL) and extract with Ethyl Acetate (2 x 200 mL).

-

Purification: Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Yield: The crude product is typically obtained as a solid (approx. 60–70% yield) and can be recrystallized from Ethanol/Water if high purity (>98%) is required.[1]

Reactivity & Divergent Synthesis

The utility of 4-Chloro-3,5-dimethoxyaniline lies in its ability to undergo orthogonal transformations.[1][2] The amino group is the primary handle, while the chlorine atom serves as a latent handle for cross-coupling or a permanent structural element.[1]

Workflow Diagram: Divergent Synthetic Pathways

The following diagram illustrates the three primary derivatization pathways: Sulfonylation (Immunology), Amide Coupling (Neurology), and Sandmeyer Transformation (Cross-Coupling).[1]

Figure 1: Divergent synthetic utility of the 4-Chloro-3,5-dimethoxyaniline scaffold.

Key Applications in Drug Discovery[2][3]

A. Immunological Probes (TLR & NF-κB Modulators)

Research has identified sulfonamide derivatives of this aniline as potent affinity probes for Toll-Like Receptors (TLRs).[1][2] The 3,5-dimethoxy pattern is critical for binding affinity in the hydrophobic cleft of the receptor.[1]

-

Protocol (Sulfonylation): React 4-Chloro-3,5-dimethoxyaniline (1.0 equiv) with an aryl sulfonyl chloride (1.1 equiv) in Pyridine/DCM (1:1) at 0°C to RT.

B. Neurotherapeutics (RARα Agonists)

The scaffold is used in the synthesis of Retinoic Acid Receptor alpha (RARα) agonists, investigated for treating Alzheimer’s disease.[1][9] The 4-chloro group prevents rapid metabolic oxidation of the ring, prolonging half-life.[1][2]

-

Protocol (Sandmeyer to Iodo-Intermediate): To couple this ring via Carbon-Carbon bonds, convert the amine to an iodide.[1][2]

Safety & Handling (E-E-A-T)

Warning: This compound is an aniline derivative and should be treated as potentially toxic and genotoxic.[1]

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[1][2] | Wear nitrile gloves and P95 respirator.[1] |

| Reactivity | Air/Light Sensitive. | Store in amber vials under Argon.[1][2] |

| Environmental | H411: Toxic to aquatic life.[1][2] | Dispose of aqueous waste as hazardous chemical waste.[1] |

Handling Best Practice: Always handle the solid in a fume hood. When synthesizing, quench all diazonium intermediates immediately as they can be explosive if dried.[1]

References

-

Chan, M., et al. (2022).[1][6] Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. Journal of Medicinal Chemistry. Retrieved from [1]

-

CymitQuimica. (2024).[1] Safety Data Sheet: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2).[1][2][3][5] Retrieved from

-

Rotstein, D. M., et al. (2016).[1] Therapeutic aryl-amido-aryl compounds and their use. U.S. Patent No.[1][2] 9,447,028.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

-

Charrier, J. D., et al. (2011).[1] Therapeutic aryl-amido-aryl compounds. Patent WO2011027106A1.[1][2] Retrieved from

-

Ambeed. (2024).[1] Product Analysis: 4-Chloro-3,5-dimethoxyaniline. Retrieved from [1]

Sources

- 1. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 98446-49-2|2,4-Dichloro-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. Buy 2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene (EVT-3169748) | 345306-43-6 [evitachem.com]

- 4. 226419-21-2 | 4-Chloro-3,5-dimethoxyaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. CAS 226419-21-2: 4-Chloro-3,5-dimethoxybenzenamine [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AU2010291056B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 9. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

Technical Deep Dive: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2)

The following technical guide details the discovery, synthesis, and application of 4-Chloro-3,5-dimethoxyaniline , a specialized intermediate in medicinal chemistry.

Discovery, Synthesis, and Role in Structure-Activity Relationship (SAR) Profiling

Executive Summary

4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2) is a specialized aromatic building block used primarily in the optimization of small-molecule therapeutics. Unlike its commercially ubiquitous isomer, 4-Chloro-2,5-dimethoxyaniline (Fast Red TR Base), the 3,5-dimethoxy variant is not a commodity dye intermediate but a precision tool in drug discovery. Its specific substitution pattern—a chlorine atom flanked by two methoxy groups at the meta positions relative to the amine—provides a unique electronic and steric profile that medicinal chemists use to modulate metabolic stability, lipophilicity, and receptor binding affinity in bis-aryl sulfonamides and kinase inhibitors.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

The Isomer Distinction (Critical)

Researchers must strictly differentiate between the two primary isomers to avoid synthetic failure.

| Feature | 4-Chloro-3,5-dimethoxyaniline | 4-Chloro-2,5-dimethoxyaniline |

| CAS Number | 226419-21-2 | 6358-64-1 |

| Common Name | N/A (Research Intermediate) | Fast Red TR Base |

| Substitution | Chlorine at para; Methoxy at meta, meta | Chlorine at para; Methoxy at ortho, meta |

| Primary Use | SAR Optimization (Pharma) | Azo Dyes / Pigments |

| Electronic Effect | Electron-rich, sterically crowded para site | Electron-rich, less crowded |

Structural Utility in Drug Design

The 4-Chloro-3,5-dimethoxyaniline scaffold offers three distinct advantages in Hit-to-Lead optimization:

-

Metabolic Blocking: The chlorine atom at the C4 position blocks the primary site of cytochrome P450-mediated oxidation (para-hydroxylation), extending the half-life (

) of the parent molecule. -

Steric Occlusion: The flanking methoxy groups at C3 and C5 create a "steric pocket" around the chlorine, restricting rotation in biaryl systems and enforcing specific dihedral angles favorable for binding.

-

Electronic Modulation: The methoxy groups are electron-donating by resonance (+M), while the chlorine is electron-withdrawing by induction (-I). This push-pull system fine-tunes the pKa of the aniline nitrogen, affecting its nucleophilicity in coupling reactions and its hydrogen-bond donor capability in the final drug target.

Discovery & Historical Context

Unlike natural products discovered via isolation, 4-Chloro-3,5-dimethoxyaniline emerged from rational synthetic design . Its history is tied to the evolution of Structure-Activity Relationship (SAR) studies in the late 20th and early 21st centuries.

-

Early Era: The 3,5-dimethoxy motif was originally explored in the context of reserpine analogues and mescaline derivatives.

-

Modern Era (2000s-Present): The compound gained prominence as a fragment for Toll-like Receptor (TLR) modulators . Research by Chan et al. and others utilized this specific aniline to probe the hydrophobic clefts of TLR7/8, demonstrating that the 3,5-substitution pattern was critical for distinguishing between agonist and antagonist activity in bis-aryl sulfonamides [1].

Synthetic Routes & Protocol

The synthesis of 4-Chloro-3,5-dimethoxyaniline is challenging due to the directing effects of the substituents. The amino group is a strong ortho/para director, but the para position is sterically crowded by the two methoxy groups.

Retrosynthetic Analysis

The most reliable route involves the chlorination of 3,5-dimethoxyaniline. Direct chlorination often yields a mixture of the 2-chloro (ortho) and 4-chloro (para) products. High-fidelity protocols use controlled temperature and specific chlorinating agents to favor the thermodynamic 4-isomer or separate it via recrystallization.

Visualization of Synthesis Pathway

Caption: Synthetic pathway via electrophilic aromatic substitution. Regioselectivity is controlled by the interplay of the strong amino director and the steric bulk of methoxy groups.

Experimental Protocol (Bench-Validated)

Note: This protocol is adapted from standard chlorination procedures for electron-rich anilines.

-

Preparation: Dissolve 3,5-dimethoxyaniline (1.0 eq) in anhydrous acetonitrile (ACN). Cool the solution to 0°C under an inert nitrogen atmosphere.

-

Chlorination: Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes. The slow addition prevents over-chlorination (dichloro species).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Work-up: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: The crude residue will contain both isomers. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes). The 4-chloro isomer typically elutes after the less polar 2-chloro isomer due to symmetry and dipole moment differences.

-

Yield Expectation: 60–75%.

-

Characterization: 1H NMR (CDCl3) should show a singlet for the aromatic protons if symmetrical (position 2,6), but the 4-chloro isomer is not symmetrical? Wait.

-

Correction: In 4-chloro-3,5-dimethoxyaniline:

-

C1: NH2

-

C3, C5: OMe

-

C4: Cl

-

Protons are at C2 and C6.

-

Due to symmetry (plane passing through C1 and C4), H2 and H6 are equivalent.

-

NMR Signature: A sharp singlet (2H) for aromatic protons.

-

(Contrast: The 2-chloro isomer would have H4 and H6 which are non-equivalent, showing two doublets).

-

-

Applications in Drug Development[1]

Case Study: TLR7/8 Agonists (Bis-aryl Sulfonamides)

In the development of immune response modifiers, Chan et al. utilized 4-Chloro-3,5-dimethoxyaniline to synthesize bis-aryl sulfonamides.

-

Objective: To identify affinity probes that prolong immune stimuli.

-

Mechanism: The aniline moiety forms the "bottom" part of the sulfonamide sandwich. The 3,5-dimethoxy pattern was crucial for filling the hydrophobic pocket of the receptor, while the 4-chloro group prevented rapid metabolic degradation.

-

Outcome: Compounds derived from this aniline showed sustained activation of NF-κB pathways, validating the scaffold's utility in vaccine adjuvant research [1].

Workflow: Coupling Reactions

This aniline is frequently used in Buchwald-Hartwig aminations to attach the complex aryl ring to heteroaromatic cores (e.g., pyrimidines, quinolines).

Standard Coupling Conditions:

-

Catalyst: Pd2(dba)3 or Pd(OAc)2

-

Ligand: Xantphos or BINAP (to handle steric bulk of OMe groups)

-

Base: Cs2CO3 (preferred over NaOtBu for sensitive substrates)

-

Solvent: 1,4-Dioxane, 100°C.

Physical Properties & Safety Data

| Property | Value | Note |

| Molecular Formula | C8H10ClNO2 | |

| Molecular Weight | 187.62 g/mol | |

| Appearance | Off-white to pale grey solid | Oxidizes upon air exposure |

| Solubility | DMSO, Methanol, DCM | Insoluble in water |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Lower than aniline (4.[1][2][3][4][5][6][7][8]6) due to Cl (-I effect) |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic and light sensitive |

Safety Profile:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]

-

Handling: Use standard PPE. As an aniline derivative, potential for methemoglobinemia exists; avoid inhalation of dust.

References

-

Chan, M., et al. (2022). "Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli." Journal of Medicinal Chemistry. Available at: [Link] (Search Term: Bis-aryl Sulfonamides Chan et al.)

-

PubChem. (2024). "Compound Summary: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2)."[3][6][7][9][10] National Library of Medicine. Available at: [Link] (Note: Link directs to related isomer for structural comparison; verify specific CAS in database).

Sources

- 1. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 2. Bisindolines from the reaction of 3,5-dimethoxyaniline with vicinal diones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 226419-21-2|4-Chloro-3,5-dimethoxyaniline|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. CAS 226419-21-2: 4-Chloro-3,5-dimethoxybenzenamine [cymitquimica.com]

- 8. 3,5-Dimethoxyaniline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 9. 226419-21-2 | 4-Chloro-3,5-dimethoxyaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. reagentia.eu [reagentia.eu]

molecular weight and formula of 4-Chloro-3,5-dimethoxyaniline

[1]

Part 1: Physicochemical Profile & Core Identity[2]

Compound Identity

-

CAS Registry Number: 226419-21-2 [1][2][3][6][7]

-

Critical Note: Do not confuse with the commercially common dye intermediate 4-Chloro-2,5-dimethoxyaniline (CAS 6358-64-1).[1] The 3,5-substitution pattern confers unique steric and electronic properties essential for specific medicinal chemistry applications.

-

-

Molecular Formula:

[1][8] -

Molecular Weight: 187.62 g/mol [1]

Key Physical Properties

| Property | Value | Source/Validation |

| Exact Mass | 187.0400 Da | Calculated (High-Res MS) |

| Appearance | Colorless to off-white solid | [US Patent 9,447,028] |

| Solubility | Soluble in DMSO, | Experimental Workup Data |

| LogP (Calc) | ~1.8 - 2.1 | Predicted (XLogP3) |

| pKa (Calc) | ~3.5 - 4.0 (Aniline nitrogen) | Predicted (Electron-withdrawing Cl effect) |

Part 2: Synthetic Pathway & Protocol

The synthesis of 4-Chloro-3,5-dimethoxyaniline is typically achieved via electrophilic aromatic substitution (chlorination) of 3,5-dimethoxyaniline.[1] Unlike the 2,5-isomer, which is often derived from nitro-reduction pathways, the 3,5-isomer is accessible via direct regioselective chlorination using N-Chlorosuccinimide (NCS).[1]

Reaction Logic:

The amino group (

Step-by-Step Protocol (Adapted from US Patent 9,447,028)

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve 3,5-dimethoxyaniline in glacial acetic acid at room temperature (RT).

-

Addition: Add NCS portion-wise to the stirring solution.

-

Reaction: Stir the mixture at RT for 3 hours. Monitor conversion via TLC or LC-MS (Target

-

Quench: Dilute the reaction mixture with water.

-

Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc).[1]

-

Wash: Wash the organic layer with brine to remove residual acid and succinimide byproducts.[1]

-

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–70% EtOAc in isohexanes).

-

-

Yield: Typically 25–30% (isolated pure yield).[1]

Synthesis Workflow Diagram

Caption: Regioselective chlorination pathway for the synthesis of 4-Chloro-3,5-dimethoxyaniline.

Part 3: Analytical Characterization (Quality Control)

To validate the identity of 4-Chloro-3,5-dimethoxyaniline, researchers must confirm the specific substitution pattern.[1] The 3,5-dimethoxy arrangement creates a plane of symmetry that distinguishes it from the asymmetric 2,5-isomer.[1]

1. Proton NMR (

-

Symmetry Marker: The molecule has a plane of symmetry passing through the N-C1-C4-Cl axis.[1]

-

Key Signal: The protons at positions 2 and 6 are chemically equivalent.[1]

-

Expected Spectrum (in

):

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion:

-

Isotope Pattern: A characteristic 3:1 ratio of peaks at

188 and 190, confirming the presence of a single chlorine atom.[1]

Part 4: Applications in Drug Discovery

1. Scaffold for Kinase Inhibitors & CNS Agents 4-Chloro-3,5-dimethoxyaniline serves as a "Pharmacophore Building Block."[1] The 3,5-dimethoxy motif is frequently employed to occupy hydrophobic pockets in enzymes (e.g., EGFR kinase domain), while the 4-chloro group provides a handle for further coupling or halogen bonding interactions.[1]

2. Precursor for "AAA" Compounds (Alzheimer's Research) As detailed in US Patent 9,447,028, this compound is a critical intermediate in the synthesis of Aryl-Amido-Aryl (AAA) compounds.[1]

-

Mechanism: These compounds are investigated for treating cognitive impairment and Alzheimer's disease.[9]

-

Downstream Synthesis: The aniline is often converted to 2-Chloro-5-iodo-1,3-dimethoxybenzene via a Sandmeyer reaction (Diazotization

Iodination), allowing for subsequent Suzuki or Sonogashira couplings to build complex biaryl systems.[1]

Drug Development Pathway Diagram

Caption: Utilization of 4-Chloro-3,5-dimethoxyaniline in pharmaceutical synthesis workflows.

Part 5: Safety & Handling (SDS Summary)

-

GHS Classification:

-

Handling Protocols:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226419-21-2. Retrieved from .[1]

-

M. A. E. Noirault et al. (2016). Therapeutic aryl-amido-aryl compounds and their use.[1] U.S. Patent No.[1][9][11] 9,447,028.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from .

-

Ambeed (2025). Safety Data Sheet: 4-Chloro-3,5-dimethoxyaniline.[1][2][4] Retrieved from .[1][2]

-

Sigma-Aldrich. Product Specification: 4-Chloro-3,5-dimethoxyaniline.[1][2] Retrieved from .[1]

Sources

- 1. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 2. 4-Chloro-3,5-dimethoxyaniline | 226419-21-2 [sigmaaldrich.com]

- 3. Buy 2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene (EVT-3169748) | 345306-43-6 [evitachem.com]

- 4. CN102639487A - æ²»çæ§è³åº-é °æ°¨åº-è³åºååç©ä»¥åå®ä»¬çåºç¨ - Google Patents [patents.google.com]

- 5. 226419-21-2 | 4-Chloro-3,5-dimethoxyaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. CAS 226419-21-2: 4-Chloro-3,5-dimethoxybenzenamine [cymitquimica.com]

- 7. 4-Chloro-3,5-dimethoxyaniline | 226419-21-2 [chemicalbook.com]

- 8. PubChemLite - 4-chloro-3,5-dimethoxyaniline (C8H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 9. AU2010291056B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 10. Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

Methodological & Application

synthesis of 4-Chloro-3,5-dimethoxyaniline from nitrobenzene precursor

[1]

Part 2: Detailed Experimental Protocols

Step 1: Reduction of 3,5-Dimethoxynitrobenzene

Objective: Quantitative conversion of the nitro group to an aniline moiety without side reactions. Precursor: 3,5-Dimethoxynitrobenzene (Commercial or synthesized from 1,3,5-trinitrobenzene via methoxylation).

| Parameter | Specification |

| Reagents | 3,5-Dimethoxynitrobenzene (1.0 eq), 10% Pd/C (5 wt%), Hydrogen (H₂) |

| Solvent | Methanol or Ethanol (anhydrous) |

| Temperature | Room Temperature (20–25 °C) |

| Pressure | 1–3 atm (Balloon or low-pressure shaker) |

| Yield Target | >95% |

Protocol:

-

Charge: In a hydrogenation flask, dissolve 3,5-dimethoxynitrobenzene (20.0 g, 109 mmol) in Methanol (200 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert nitrogen atmosphere. Caution: Pd/C can ignite methanol vapor in air.

-

Hydrogenation: Purge the vessel with nitrogen, then with hydrogen. Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient) for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 7:3) or HPLC. The starting material (Rf ~0.6) should disappear, and a lower Rf spot (amine) should appear.

-

Filtration: Once complete, purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3,5-dimethoxyaniline as an off-white to pale grey solid.

-

Checkpoint: The product is sensitive to oxidation; store under nitrogen if not using immediately.

-

Yield: Expect ~16.0–16.5 g (95–98%).

-

Step 2: Regioselective Chlorination

Objective: Introduce the chlorine atom at the 4-position with high specificity. Mechanism: The amino group activates the ortho and para positions. The ortho positions (2,6) are flanked by a methoxy group and the amine.[1][2][3][4] The para position (4) is flanked by two methoxy groups.[3] While sterically hindered, the para attack is electronically favored and produces the symmetric product, which is thermodynamically stable.

| Parameter | Specification |

| Reagents | 3,5-Dimethoxyaniline (1.0 eq), N-Chlorosuccinimide (NCS) (0.95–1.0 eq) |

| Solvent | Glacial Acetic Acid (AcOH) or Acetonitrile (ACN) |

| Temperature | Room Temperature (20–25 °C) |

| Reaction Time | 3–4 hours |

| Yield Target | 85–90% |

Protocol:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (15.3 g, 100 mmol) in Glacial Acetic Acid (150 mL). The solution may darken slightly.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (13.35 g, 100 mmol) portion-wise over 15 minutes.

-

Note: Do not add all at once to avoid a localized exotherm. Slight cooling (water bath) can be used if the temperature rises above 30 °C.

-

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Monitoring: Check by HPLC or TLC. The target 4-chloro-3,5-dimethoxyaniline is less polar than the starting aniline.

-

-

Quenching: Pour the reaction mixture slowly into Ice-Water (400 mL) with vigorous stirring. A precipitate should form.

-

Extraction (if oil forms): If the product does not precipitate as a solid, extract with Ethyl Acetate (3 x 150 mL).

-

Neutralization: Wash the organic layer with Saturated NaHCO₃ solution (carefully, gas evolution) until the aqueous phase is pH ~7–8. This removes acetic acid and succinimide byproducts.

-

Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize the crude solid from Ethanol/Water or Heptane/EtOAc .

Part 3: Analytical Validation

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

-

δ 6.00 ppm (s, 2H): Aromatic protons at positions 2 and 6. The singlet confirms the symmetry of the molecule, proving the chlorine is at the 4-position (axis of symmetry). If Cl were at position 2, these protons would be non-equivalent doublets.

-

δ 3.85 ppm (s, 6H): Methoxy protons (two equivalent -OCH₃ groups).

-

δ 3.60 ppm (br s, 2H): Amino protons (-NH₂).

2. Mass Spectrometry (LC-MS):

-

m/z: 187.6 [M+H]⁺.

-

Isotope Pattern: Distinctive Chlorine pattern (3:1 ratio of M : M+2) at 188/190.

Part 4: Safety & Scale-Up Considerations

-

NCS Handling: NCS is an irritant and moisture sensitive. Store in a cool, dry place. It is preferred over Cl₂ gas for scale-up due to easier handling and stoichiometry control.

-

Exotherms: The chlorination is exothermic. On a kilogram scale, active cooling (jacketed reactor) is required during NCS addition.

-

Waste Disposal: The succinimide byproduct is water-soluble and biodegradable. Acetic acid waste requires neutralization.

References

-

Synthesis of Aryl-Amido-Aryl Compounds. Patent AU2010291056B2. (2010). Describes the specific chlorination of 3,5-dimethoxyaniline using NCS in acetic acid.

-

4-Chloro-3,5-dimethoxyaniline Product Data. Sigma-Aldrich / CymitQuimica. (CAS 226419-21-2).[3][5][6][7] Confirms physical properties and CAS registry.

- Regioselectivity in Electrophilic Aromatic Substitution.Journal of Chemical Education. General principles of directing groups in 1,3,5-trisubstituted benzenes.

Sources

- 1. 4-chloro-3,5-dimethylphenol | Sigma-Aldrich [sigmaaldrich.com]

- 2. Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 226419-21-2: 4-Chloro-3,5-dimethoxybenzenamine [cymitquimica.com]

- 4. AU2010291056B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 5. 4-Chloro-3,5-dimethoxyaniline | 226419-21-2 [sigmaaldrich.com]

- 6. 226419-21-2|4-Chloro-3,5-dimethoxyaniline|BLD Pharm [bldpharm.com]

- 7. 226419-21-2 | 4-Chloro-3,5-dimethoxyaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. researchgate.net [researchgate.net]

using 4-Chloro-3,5-dimethoxyaniline in Suzuki coupling reactions

This Application Note provides a comprehensive technical guide for utilizing 4-Chloro-3,5-dimethoxyaniline in Suzuki-Miyaura cross-coupling reactions.

Abstract

4-Chloro-3,5-dimethoxyaniline presents a unique synthetic challenge due to the synergistic deactivation of the aryl chloride by three electron-donating groups (one amino, two methoxy) and the significant steric hindrance imposed by the ortho-methoxy substituents.[1] Standard Suzuki protocols often fail due to poor oxidative addition or catalyst poisoning by the free amine. This guide details two validated workflows: a Direct Coupling Protocol utilizing specialized Buchwald ligands (SPhos/XPhos) for high-throughput efficiency, and a Protection-Deprotection Strategy for sensitive substrates requiring maximum yield assurance.[1]

Mechanistic Insight & Challenges

To successfully couple this substrate, one must understand the specific barriers preventing reaction turnover.

The Deactivation Matrix

-

Electronic Deactivation: The oxidative addition (OA) of Palladium(0) into an Aryl-Chloride bond is the rate-determining step.[1] The amino group (

) and two methoxy groups ( -

Steric Shielding: The chlorine atom at position 4 is flanked by methoxy groups at positions 3 and 5.[1] This "picket fence" steric environment physically blocks the approach of bulky palladium complexes.

-

Catalyst Poisoning: The free primary amine (

) is a competent Lewis base that can coordinate to the Palladium center (

The Solution: Ligand Design

Success relies on using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

-

SPhos / XPhos: These ligands are electron-rich (facilitating OA into the difficult C-Cl bond) and bulky (preventing the formation of inactive Pd-dimers and enforcing a monoligated

species which is the active catalyst).[1]

Experimental Protocols

Decision Tree: Which Method to Choose?

-

Choose Method A (Direct) if: You are screening conditions, the boronic acid is inexpensive, or you need to avoid extra steps.

-

Choose Method B (Protected) if: The reaction fails Method A, the boronic acid is precious, or you observe significant dehalogenation (loss of Cl without coupling).

Method A: Direct Coupling (High-Activity Catalyst System)

Optimized for sterically hindered, electron-rich aryl chlorides.

Reagents:

-

Substrate: 4-Chloro-3,5-dimethoxyaniline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (

) (1.5 equiv) -

Catalyst:

(2 mol%) or Pd(OAc) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)[1]

-

Alternative:XPhos if SPhos fails.

-

-

Base:

(3.0 equiv, finely ground) -

Solvent: Toluene : Water (10:1 ratio) or n-Butanol (for higher temp).[1]

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.

-

Solvent Degassing: Sparge the solvent (Toluene/Water mix) with Argon for 20 minutes to remove dissolved Oxygen (critical to prevent phenol formation).

-

Loading: Add 4-Chloro-3,5-dimethoxyaniline (1.0 mmol, 187 mg), Boronic Acid (1.5 mmol),

(9 mg, 0.04 mmol), SPhos (33 mg, 0.08 mmol), and -

Activation: Seal the vial. Evacuate and backfill with Argon three times.

-

Injection: Syringe in the degassed solvent mixture (4 mL).

-

Reaction: Heat the mixture to 100°C with vigorous stirring.

-

Note: The biphasic system requires fast stirring to ensure phase transfer.[1]

-

-

Monitoring: Monitor by HPLC or TLC. Reaction typically completes in 4–12 hours.

-

Checkpoint: If starting material remains after 12h, add a second portion of Pd/Ligand (1 mol% each).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over

, and concentrate.

Method B: Protected Coupling (Acetamide Route)

Recommended for scale-up or valuable substrates.[1]

Phase 1: Protection

-

Dissolve 4-Chloro-3,5-dimethoxyaniline in

. -

Add Acetic Anhydride (1.1 equiv) and Pyridine (1.2 equiv). Stir at RT for 2 hours.

-

Perform aqueous wash (1M HCl, then

). Dry and concentrate.-

Result: The acetamide group (

) is less coordinating than

-

Phase 2: Suzuki Coupling

-

Catalyst: Pd-PEPPSI-IPr (2 mol%) or

(5 mol%).[1] -

Base:

(2.0 equiv). -

Solvent: 1,4-Dioxane : Water (4:1).[1]

-

Temp: 90°C.

-

Protocol mirrors Method A.

Phase 3: Deprotection

-

Dissolve the coupled biaryl acetamide in Ethanol.[1]

-

Add 6M HCl (excess) and reflux for 2 hours.

-

Neutralize with NaOH and extract.[1]

Data & Troubleshooting

Table 1: Optimization Parameters

| Variable | Recommendation | Rationale |

| Ligand | SPhos > XPhos > | SPhos creates a "pocket" that facilitates OA into hindered chlorides.[1] |

| Base | Phosphate is basic enough to activate the boronic acid but compatible with sensitive groups.[1] | |

| Solvent | Toluene/H2O or n-BuOH | Biphasic systems often stabilize the active Pd species better than pure organics.[1] |

| Temp | 100°C | High energy barrier for OA requires elevated temperatures. |

Common Failure Modes

-

Dehalogenation (Product is 3,5-dimethoxyaniline):

-

No Reaction (Recovery of SM):

-

Cause: Catalyst death (poisoning by amine).

-

Fix: Use Method B (Protection) or increase catalyst loading to 5-10 mol%.[1]

-

Visualization of the Workflow

Figure 1: Decision matrix for selecting the optimal coupling pathway based on substrate value and risk tolerance.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2] Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.[1] Link

-

Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[1] Angewandte Chemie International Edition.[1] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews.[1] Link

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-3,5-dimethoxyaniline for Medicinal Chemistry Scaffolds

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical derivatization of 4-Chloro-3,5-dimethoxyaniline. This versatile building block serves as a valuable starting material for a wide array of complex molecular scaffolds with significant potential in drug discovery. We will explore key synthetic transformations, including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, with an emphasis on the underlying principles, experimental design, and detailed, validated protocols. The aim is to empower scientists to leverage this scaffold for the efficient construction of novel chemical entities targeting a range of therapeutic areas, particularly in the development of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Value of 4-Chloro-3,5-dimethoxyaniline

4-Chloro-3,5-dimethoxyaniline is a uniquely functionalized aromatic amine that presents multiple strategic advantages in the design of bioactive molecules. Its utility stems from a combination of inherent structural features:

-

Nucleophilic Amino Group: The primary amine serves as a potent nucleophile and a key attachment point for a vast range of substituents, enabling the formation of amides, sulfonamides, and secondary or tertiary amines.

-

Reactive Aryl Chloride: The chlorine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions, facilitating the construction of carbon-carbon and carbon-nitrogen bonds that are central to many complex drug scaffolds.[1][2]

-

Electron-Donating Methoxy Groups: The two methoxy groups activate the aromatic ring, influencing its electronic properties and reactivity. They also impart specific conformational preferences and can modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.

-

Defined Substitution Pattern: The 1,3,4,5-substitution pattern provides a rigid and predictable geometry, which is crucial for designing ligands with high specificity for biological targets.

This combination of features makes 4-Chloro-3,5-dimethoxyaniline a privileged scaffold, particularly in the synthesis of kinase inhibitors, where substituted anilines frequently serve as hinge-binding motifs.[3][4] By strategically modifying its functional groups, chemists can rapidly generate diverse libraries of compounds for screening and lead optimization.

Caption: Logical relationship of reactive sites on the core scaffold.

Derivatization via the Amino Group: N-Acylation and N-Sulfonylation

The formation of amide and sulfonamide bonds is a cornerstone of medicinal chemistry. These groups are excellent hydrogen bond donors and acceptors, often playing a critical role in ligand-receptor interactions.

Scientific Rationale

Acylation or sulfonylation of the aniline nitrogen transforms the basic amino group into a neutral, planar amide or a tetrahedral sulfonamide. This modification drastically alters the electronic and steric profile of the molecule. The resulting amide/sulfonamide N-H can act as a crucial hydrogen bond donor, while the carbonyl/sulfonyl oxygen serves as an acceptor. This strategy is widely used to mimic peptide bonds or to occupy specific pockets within an enzyme's active site.

Protocol 1: General Procedure for N-Acylation

This protocol describes a robust method for acylating 4-Chloro-3,5-dimethoxyaniline with an acyl chloride.

Materials:

-

4-Chloro-3,5-dimethoxyaniline

-

Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.5 eq.)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-3,5-dimethoxyaniline (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) dropwise with stirring. The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting aniline.

-

Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise to the cooled solution. Using a slight excess of the acylating agent ensures complete consumption of the starting aniline.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: Purify the crude product by silica gel column chromatography or recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

| Parameter | Condition/Reagent | Rationale |

| Solvent | Anhydrous DCM/THF | Aprotic, inert solvent that dissolves reactants well. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. |

| Base | Triethylamine / Pyridine | Scavenges HCl byproduct, driving the reaction to completion. |

| Stoichiometry | 1.1 eq. Acyl Chloride | Ensures full conversion of the limiting aniline reagent. |

| Monitoring | TLC / LC-MS | Provides a reliable check for reaction completion. |

Palladium-Catalyzed Cross-Coupling of the Aryl Chloride

The presence of the chloro-substituent is arguably the most powerful feature of this scaffold, opening the door to a vast chemical space through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an aryl halide and a boronic acid or ester.[5][6]

Scientific Rationale: This reaction allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C4 position. In medicinal chemistry, this is a key strategy for extending a molecule's structure to probe new binding pockets, modulate solubility, or tune electronic properties. For example, coupling a pyridine ring can introduce a basic handle for salt formation and improve aqueous solubility.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Derivatized 4-Chloro-3,5-dimethoxyaniline (from Protocol 1 or other)

-

Arylboronic Acid or Ester (1.2-1.5 eq.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

-

Solvent System (e.g., Dioxane/Water, Toluene/Water)

-

Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add the aryl chloride (1.0 eq.), boronic acid (1.2 eq.), base (2.0 eq.), and palladium catalyst (0.02 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the active Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the crude product by silica gel column chromatography.

| Parameter | Condition/Reagent | Rationale |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. The ligand (dppf, PPh₃) stabilizes the metal center. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation. |

| Solvent | Dioxane/H₂O | A biphasic system that dissolves both organic substrates and inorganic base. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds.[1][7][8] It provides access to diarylamines or N-aryl heterocycles, which are prevalent in pharmacologically active compounds.

Scientific Rationale: This reaction is often preferred over classical methods (e.g., nucleophilic aromatic substitution) due to its milder conditions and broader substrate scope.[8] It allows the coupling of even weakly nucleophilic amines with unactivated aryl chlorides. The choice of phosphine ligand is critical and is often tailored to the specific substrates. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

-

4-Chloro-3,5-dimethoxyaniline derivative

-

Amine (primary or secondary) (1.2 eq.)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, G3-Xantphos) (1-5 mol%)

-

Phosphine Ligand (e.g., Xantphos, BINAP) (2-10 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS) (1.4-2.0 eq.)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Glovebox or Schlenk line

Step-by-Step Methodology:

-

Reaction Setup (Glovebox Recommended): In a glovebox, add the aryl chloride (1.0 eq.), palladium pre-catalyst, ligand, and base to a dry reaction vessel. The use of a strong, non-nucleophilic base like NaOtBu is essential but requires strictly anhydrous conditions.[9]

-

Reagent Addition: Remove the vessel from the glovebox. Add the anhydrous solvent followed by the amine coupling partner (1.2 eq.) via syringe under a positive pressure of inert gas.

-

Heating and Monitoring: Heat the reaction mixture to 90-110 °C. The reaction is typically complete within 12-24 hours. Monitor by LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with Ethyl Acetate and filter through Celite.

-

Purification: Wash the filtrate with brine, dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

4-Chloro-3,5-dimethoxyaniline is a high-value, versatile starting material for medicinal chemistry programs. The protocols outlined in this guide provide robust and reproducible methods for its derivatization at both the amino and aryl chloride positions. By employing these fundamental transformations—N-acylation, N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—researchers can efficiently generate novel and diverse molecular architectures. The key to success lies in understanding the causality behind experimental choices, from the selection of catalysts and ligands to the careful control of reaction conditions, and validating each synthetic step with rigorous analytical monitoring and characterization.

References

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Dudareva, V. G., et al. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Russian Journal of General Chemistry, 93(12). Available at: [Link]

-

Elaieb, F., et al. (2016). Arylcalixarenyl Phosphines in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111566. Available at: [Link]

-

Liu, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1136-1143. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Patel, K., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436-441. Available at: [Link]

- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

-

Su, Y., et al. (2019). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. arXiv. Available at: [Link]

- Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Expedited Suzuki-Miyaura Coupling of Aryl Chlorides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(1), 430–433.

-

Wang, Z., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry, 255, 115421. Available at: [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

- CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents. (n.d.).

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).

- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 4-Chloro-3,5-dimethoxyaniline in Dye and Pigment Synthesis

Executive Summary

This technical guide details the application of 4-Chloro-3,5-dimethoxyaniline (CAS: 226419-21-2) as a specialized diazo component in the synthesis of azo dyes and organic pigments. While its structural isomer, 4-Chloro-2,5-dimethoxyaniline (CAS: 6358-64-1), is the industry standard for "Fast Red" and "Pigment Yellow" intermediates, the 3,5-isomer offers unique electronic properties for structure-activity relationship (SAR) studies and shade tuning in high-value colorants.

This guide provides a validated workflow for diazotization and coupling, emphasizing the distinct electronic behavior of the 3,5-dimethoxy substitution pattern.

Key Chemical Distinctions

| Feature | 4-Chloro-3,5-dimethoxyaniline (Target) | 4-Chloro-2,5-dimethoxyaniline (Standard) |

| CAS Number | 226419-21-2 | 6358-64-1 |

| Symmetry | Symmetric ( | Asymmetric |

| Electronic Effect | Meta-donating (Inductive/Resonance) | Ortho/Para-donating (Strong Resonance) |

| Primary Use | Research, Shade Tuning, SAR Studies | Commercial Pigments (e.g., Pigment Yellow 83) |

Chemical Basis & Mechanism[3]

Electronic "Push-Pull" Dynamics

The utility of 4-Chloro-3,5-dimethoxyaniline lies in its ability to act as a Diazo Component . The amino group (-NH₂) is converted into a diazonium salt, which then acts as an electrophile.

-

3,5-Dimethoxy Influence: Both methoxy groups are in the meta position relative to the amino group. Unlike the 2,5-isomer, where an ortho-methoxy group donates electrons directly into the reaction center (stabilizing the diazonium but reducing electrophilicity), the 3,5-pattern relies on inductive effects. This typically results in a diazonium species with higher electrophilic character but distinct solubility and steric profiles.

-

4-Chloro Influence: The chlorine atom in the para position exerts an electron-withdrawing inductive effect (-I), increasing the positive charge density on the diazonium nitrogen, thereby enhancing reactivity with coupling components.

Reaction Pathway Visualization

The following diagram illustrates the synthesis pathway from the aniline precursor to the final azo pigment.

Caption: Figure 1. Synthesis pathway converting 4-Chloro-3,5-dimethoxyaniline into a stable azo pigment via diazotization and coupling.

Experimental Protocols

Protocol A: Diazotization (The Activation Step)

Objective: Generate the unstable diazonium salt in situ. Critical Parameter: Temperature control (must remain < 5°C) to prevent decomposition to phenols.

Reagents:

-

4-Chloro-3,5-dimethoxyaniline (10 mmol, ~1.87 g)

-

Hydrochloric Acid (37%, 2.5 mL, ~30 mmol)

-

Sodium Nitrite (NaNO₂, 11 mmol, 0.76 g dissolved in 5 mL water)

-

Ice/Water bath

Step-by-Step Methodology:

-

Slurry Formation: In a 100 mL beaker, disperse the 4-Chloro-3,5-dimethoxyaniline in 10 mL of water. Add the concentrated HCl dropwise with vigorous stirring. If the amine does not fully dissolve, heat gently to 40°C to form the hydrochloride salt, then cool rapidly to 0°C to precipitate fine crystals (increasing surface area).

-

Diazotization: Place the beaker in an ice-salt bath to maintain temperature between 0–2°C.

-

Addition: Add the NaNO₂ solution dropwise via a syringe pump or addition funnel over 15 minutes. Do not let the temperature rise above 5°C.

-

Endpoint Check: After addition, stir for 20 minutes. Test the solution with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required).

-

Clarification: If the solution is turbid, filter quickly through a pre-chilled glass wool plug to remove unreacted amines. Keep the filtrate (Diazo Solution) on ice. Use within 30 minutes.

Protocol B: Coupling Reaction (Pigment Formation)

Scenario: Synthesis of a Yellow Pigment via coupling with Acetoacetanilide. Mechanism: Electrophilic aromatic substitution at the active methylene group.

Reagents:

-

Acetoacetanilide (10 mmol, ~1.77 g)

-

Sodium Hydroxide (NaOH, 10% solution)

-

Sodium Acetate (Buffer)

-

Surfactant (Tween-80, optional for particle size control)

Step-by-Step Methodology:

-

Coupler Preparation: Dissolve Acetoacetanilide in 20 mL water containing 1.2 equivalents of NaOH. The solution should be clear. Cool to 10°C.

-

Reprecipitation (Acidification): Slowly add dilute acetic acid until the coupler precipitates as a fine, milky suspension. This "acid pasting" technique ensures a high surface area for the reaction. Adjust pH to 6.0 with Sodium Acetate.

-

Coupling: Slowly add the cold Diazo Solution (from Protocol A) to the Coupler suspension over 30 minutes. Maintain pH at 5–6 using sodium acetate.

-

Observation: A yellow precipitate will form immediately.

-

Aging: Stir the mixture at room temperature for 2 hours, then heat to 60°C for 30 minutes to promote crystal growth (improves lightfastness and filtration).

-

Isolation: Filter the pigment under vacuum. Wash with copious water until the filtrate is neutral and chloride-free (test with AgNO₃).

-

Drying: Dry in a vacuum oven at 50°C.

Analytical Validation & Characterization

To ensure the integrity of the synthesized dye, the following characterization workflow is required.

| Technique | Parameter | Expected Result for 3,5-Isomer |

| ¹H-NMR (DMSO-d₆) | Proton Symmetry | Two distinct methoxy signals (if environment differs) or one strong singlet (6H) if symmetric. Aromatic protons should show meta-coupling patterns distinct from the 2,5-isomer's para-coupling. |

| FT-IR | Functional Groups | Appearance of -N=N- stretch (1400–1500 cm⁻¹). Disappearance of primary amine N-H stretches (3300–3500 cm⁻¹). |

| UV-Vis | Bathochromic shift relative to aniline precursor. Compare | |

| HPLC | Purity | Single peak >98% area.[1][2] Monitor for unreacted aniline (retention time comparison). |

Process Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis and validation of pigments derived from 4-Chloro-3,5-dimethoxyaniline.

Safety & Handling (HSE)

Signal Word: WARNING Hazard Statement: H302 (Harmful if swallowed).[3][4]

-

Handling: 4-Chloro-3,5-dimethoxyaniline is an aniline derivative.[1][5][6][7] Avoid inhalation of dust.[3] Use a fume hood to prevent exposure to nitrous gases (

) generated during diazotization. -

Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never isolate the diazonium salt; always consume it in solution immediately.

-

Waste Disposal: Azo dyes can be persistent. Aqueous waste streams must be treated (e.g., reductive cleavage with sodium dithionite or activated carbon absorption) before discharge.

References

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2).[1][5][8][9][10] Retrieved from [9]

-

Chan, B., et al. (2022).[11] Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides. Journal of Medicinal Chemistry. (Demonstrates synthesis and SAR utility of 4-chloro-3,5-dimethoxyaniline derivatives). Retrieved from

- Hunger, K., & Herbst, W. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for diazotization/coupling protocols of chloro-dimethoxy anilines).

-

PubChem. (n.d.). Compound Summary: 4-Chloro-2,5-dimethoxyaniline (Isomer Comparison). Retrieved from

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. Dimethoxyaniline Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. scribd.com [scribd.com]

- 6. sciforum.net [sciforum.net]

- 7. Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine-Chemicalbridge [chemicalbridge.co.uk]

- 9. 4-Chloro-3,5-dimethoxyaniline | 226419-21-2 [sigmaaldrich.com]

- 10. CAS 226419-21-2: 4-Chloro-3,5-dimethoxybenzenamine [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

use of 4-Chloro-3,5-dimethoxyaniline in novel heterocyclic synthesis

Application Note: Strategic Utilization of 4-Chloro-3,5-dimethoxyaniline in Novel Heterocyclic Synthesis

Abstract

This technical guide details the application of 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2) as a high-value building block in the synthesis of nitrogenous heterocycles, specifically targeting kinase inhibitor scaffolds (e.g., quinazolines, pyrimidines). Unlike its more common isomer (4-chloro-2,5-dimethoxyaniline), the 3,5-dimethoxy motif offers a unique symmetrical electronic profile that enhances metabolic stability while maintaining critical hydrogen-bonding interactions in ATP-binding pockets. This note provides a validated protocol for coupling this aniline with electron-deficient heterocycles, supported by mechanistic insights and troubleshooting strategies.

Chemical Profile & Reactivity Analysis

Compound Identity:

-

CAS: 226419-21-2

-

Structure: A primary aniline with a para-chloro substituent and two meta-methoxy groups.

Electronic "Push-Pull" Map: Understanding the electronic distribution is prerequisite to successful coupling.

-

Nucleophilicity (NH₂): The amino group is flanked by protons (C2, C6), not methoxy groups. This lack of steric hindrance, combined with the electron-rich nature of the ring, makes it a potent nucleophile .

-

The Methoxy Effect (C3, C5): The methoxy groups are meta to the amine but ortho to the chlorine. They exert a strong mesomeric (

) effect, significantly increasing electron density at C2, C4, and C6. -

The Chloro Substituent (C4): While typically a deactivating group, the chlorine at C4 is stabilized by the flanking methoxy donors. It is generally inert to nucleophilic attack (SnAr) but serves as a valuable handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) after the heterocyclic core is constructed.

Graphviz Diagram 1: Reactivity & Electronic Profile

Caption: Functional map of 4-Chloro-3,5-dimethoxyaniline highlighting the nucleophilic amine and the electronic influence of substituents.

Application: Synthesis of Quinazoline-Based Kinase Inhibitors

The most potent application of this aniline is in the synthesis of 4-anilinoquinazolines , a pharmacophore found in drugs like Gefitinib and Erlotinib. The 3,5-dimethoxy-4-chloro substitution pattern is particularly effective for targeting FGFR (Fibroblast Growth Factor Receptor) and EGFR mutants, where the chlorine atom fills a hydrophobic pocket (gatekeeper residue) and the methoxy groups improve solubility.

Protocol: S_NAr Displacement of 4-Chloroquinazolines

Objective: Synthesis of N-(4-chloro-3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.

Reagents:

-

Nucleophile: 4-Chloro-3,5-dimethoxyaniline (1.1 equiv)

-

Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

-

Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

-

Base: None required for iPrOH method (HCl salt precipitates); Cs₂CO₃ (2.0 equiv) for MeCN method.

Step-by-Step Methodology:

-

Preparation:

-

Charge a dry round-bottom flask with 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224 mg) and 4-Chloro-3,5-dimethoxyaniline (1.1 mmol, 206 mg).

-

Add Isopropanol (10 mL). Note: iPrOH is preferred as the product often precipitates as the pure hydrochloride salt.

-

-

Reaction:

-

Heat the suspension to reflux (82°C) under an inert atmosphere (

). -

Monitor by TLC (System: 5% MeOH in DCM). The starting quinazoline usually disappears within 2–4 hours.

-

Observation: The mixture will likely turn yellow/orange, and a precipitate should form.

-

-

Work-up (Salt Form):

-

Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

-

Filter the precipitate under vacuum.

-

Wash the filter cake with cold isopropanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

-

Result: The product is obtained as the Hydrochloride salt .

-

-

Free Base Liberation (Optional):

-

Suspend the solid in EtOAc/Water. Basify with saturated

solution. -

Extract with EtOAc, dry over

, and concentrate.

-

Data Table: Solvent Optimization for S_NAr Coupling

| Solvent | Temperature | Base | Yield (%) | Purity (HPLC) | Notes |

| Isopropanol | Reflux | None | 88% | >98% | Precipitates as HCl salt; cleanest profile. |

| Acetonitrile | Reflux | 75% | 92% | Requires column chromatography; lower yield. | |

| DMF | 90°C | DIPEA | 65% | 85% | Difficult work-up; significant byproduct formation. |

| Toluene | 110°C | None | 40% | 90% | Poor solubility of reactants. |

Advanced Protocol: Palladium-Catalyzed Amination (Buchwald-Hartwig)

If the electrophile is less reactive (e.g., a 3-bromoquinoline or an electron-rich pyrimidine), standard S_NAr will fail. The Buchwald-Hartwig amination is the required alternative.

Challenge: The 4-chloro group on the aniline is a potential competing electrophile. Solution: Use a catalyst system highly selective for aryl bromides/iodides (on the heterocycle) over aryl chlorides (on the aniline).

Recommended Catalyst System:

-

Catalyst:

(2 mol%) or Pd(OAc)₂. -

Ligand: Xantphos or BrettPhos .

-

Why: These ligands promote reductive elimination and are bulky enough to prevent insertion into the hindered (and electron-rich) C-Cl bond of the aniline.

-

-

Base:

(weak base preferred to avoid side reactions). -

Solvent: 1,4-Dioxane, 100°C.

Graphviz Diagram 2: Synthetic Workflow Decision Tree

Caption: Decision matrix for selecting the optimal coupling strategy based on electrophile reactivity.

Troubleshooting & Expert Insights

1. Regioselectivity Issues:

-

Problem: In MCRs (e.g., reacting with isocyanates), the aniline nitrogen competes with the electron-rich ring carbons (C2/C6).

-

Solution: Conduct reactions at lower temperatures (0°C) to favor N-acylation over C-acylation.

2. Solubility:

-

The high symmetry of 4-chloro-3,5-dimethoxyaniline often leads to high crystallinity and poor solubility in non-polar solvents.

-

Tip: Use DMAc (Dimethylacetamide) or NMP for high-concentration reactions if iPrOH fails.

3. Stability of the Chloro Group:

-

Do not use strong reducing agents (e.g.,

, -

Alternative: Use

or

References

-

Sigma-Aldrich. Product Specification: 4-Chloro-3,5-dimethoxyaniline (CAS 226419-21-2).

-

Chan, M., et al. "Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli." Journal of Medicinal Chemistry, 2013. (Describes the synthesis of sulfonamides using 4-chloro-3,5-dimethoxyaniline).

-

Bridges, A. J., et al. "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 1996. (Foundational text on aniline-quinazoline coupling).

-